8-Bromo-4-methylcinnoline
Overview
Description
8-Bromo-4-methylcinnoline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
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Biological Activity
8-Bromo-4-methylcinnoline is a compound belonging to the cinnoline series, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antifungal, anticancer, and neuropharmacological effects.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. In a study assessing several cinnoline derivatives, it was found that compounds similar to this compound demonstrated fungicidal activity against Candida glabrata and Candida albicans clinical isolates.
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) values for various derivatives were reported, illustrating the effectiveness of these compounds:
Compound | MIC (mg/mL) against C. albicans | MIC (mg/mL) against C. glabrata |
---|---|---|
8a | 0.3 | 0.2 |
8b | 0.5 | 0.3 |
8c | 1.0 | 0.5 |
8d | 3.0 | 1.5 |
These results indicate that derivatives such as 8a and 8b are particularly potent against both fungal strains, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against breast cancer cell lines such as MCF-7.
Cell Viability and IC50 Values
In a study evaluating the cytotoxicity of various cinnoline derivatives on MCF-7 cells, the following IC50 values were observed:
Compound | IC50 (μM) |
---|---|
8b | 5.56 |
10b | 11.79 |
10d | 8.57 |
Compound 8b exhibited the most significant cytotoxic effect, reducing cell viability to below 50% after a treatment period of 72 hours .
Neuropharmacological Effects
Beyond antifungal and anticancer activities, there is emerging evidence that compounds like this compound may influence neurotransmitter systems, particularly through interactions with GABA receptors.
Research has suggested that certain cinnoline derivatives can act as modulators of GABAergic activity, potentially providing therapeutic benefits in conditions such as anxiety and depression . However, specific studies directly addressing the effects of this compound on GABA receptors remain limited.
Case Studies
A detailed case study involving the application of cinnoline derivatives in clinical settings could provide insights into their practical implications. For instance, monitoring the efficacy of these compounds in treating fungal infections or cancer in patient populations would be beneficial for establishing their therapeutic value.
Properties
IUPAC Name |
8-bromo-4-methylcinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXNYBCKEYDLMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.